Cas no 893370-70-2 (3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one structure
893370-70-2 structure
Product name:3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
CAS No:893370-70-2
MF:C15H21N3O4S2
MW:371.474941015244
CID:6545846

3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
    • 3-(2-methoxyethyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • Inchi: 1S/C15H21N3O4S2/c1-21-6-5-18-14(20)13-11(2-9-23-13)16-15(18)24-10-12(19)17-3-7-22-8-4-17/h2-10H2,1H3
    • InChI Key: MUDQNVHPNUKBEN-UHFFFAOYSA-N
    • SMILES: C1(SCC(N2CCOCC2)=O)N(CCOC)C(=O)C2SCCC=2N=1

3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1858-0232-1mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1858-0232-2mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1858-0232-75mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F1858-0232-100mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F1858-0232-50mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F1858-0232-5μmol
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1858-0232-15mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1858-0232-20μmol
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F1858-0232-3mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F1858-0232-4mg
3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
893370-70-2 90%+
4mg
$99.0 2023-05-17

3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature

Additional information on 3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

Introduction to 3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 893370-70-2)

The compound 3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, identified by its CAS number 893370-70-2, represents a novel heterocyclic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the thienopyrimidine class, a structural motif widely recognized for its biological activity and therapeutic applications. The unique arrangement of functional groups in its molecular framework suggests a multifaceted role in drug discovery and development.

At the core of this compound's structure lies a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system combining a thiophene ring with a pyrimidine ring. This particular scaffold has garnered considerable attention due to its ability to interact with various biological targets, making it a valuable candidate for designing novel therapeutic agents. The presence of multiple heterocyclic rings enhances the compound's potential for binding to biological receptors, thereby modulating cellular processes.

One of the most striking features of 3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is the diverse array of substituents attached to the thienopyrimidine backbone. The morpholin-4-yl group and the sulfanyl moiety introduce both basic and polar characteristics to the molecule, respectively. These substituents not only enhance solubility but also contribute to favorable pharmacokinetic properties. The 2-methoxyethyl side chain further modifies the compound's physicochemical properties, potentially influencing its metabolic stability and distribution within biological systems.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Thienopyrimidine derivatives have emerged as promising candidates in this regard due to their ability to interfere with key metabolic pathways such as glycolysis and glutaminolysis. Preliminary studies on related compounds have shown that modifications at the thieno[3,2-d]pyrimidin-4-one core can significantly enhance binding affinity to enzymes like hexokinase and glutaminase. Given these findings, 3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may exhibit similar inhibitory effects on these enzymes.

The morpholin-4-yl group in particular has been extensively studied for its role in enhancing drug bioavailability and reducing toxicity. Morpholine derivatives are known for their ability to improve solubility and permeability across biological membranes while maintaining stability under physiological conditions. In the context of this compound, the morpholine moiety is likely to contribute to its overall pharmacological profile by facilitating cellular uptake and minimizing adverse effects.

Another critical feature of this molecule is the presence of a sulfanyl group at the 2-position of the thienopyrimidine ring. Sulfanyl groups are known to participate in hydrogen bonding interactions with biological targets, thereby increasing binding affinity. This feature makes 3-(2-methoxyethyl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one a compelling candidate for further exploration as a potential drug lead.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of small molecules with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies using virtual screening techniques have identified several thienopyrimidine derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. Given these computational findings, 3-(2-methoxyethyl)-{[(1R)-1-cyclopropylethyl]-amino}-5-fluoro-N-{(5-fluorobenzyl)amino}benzamide may exhibit similar inhibitory effects on these targets.

The synthesis of this compound presents an intriguing challenge due to its complex structural features. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Multi-step synthetic routes involving cross-coupling reactions, cyclization processes, and functional group transformations have been employed to assemble this target molecule from readily available starting materials.

In conclusion, 3-({[(1R)-1-cyclopropylethyl]-amino}-5-fluoro-N-{(5-fluorobenzyl)amino}benzamide represents a structurally complex yet promising candidate for further pharmacological investigation. Its unique combination of functional groups, derived from both natural product-inspired scaffolds and rational drug design principles, positions it as a valuable asset in the quest for novel therapeutic agents targeting cancer metabolism.

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